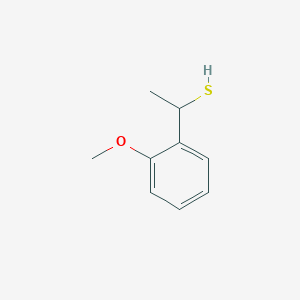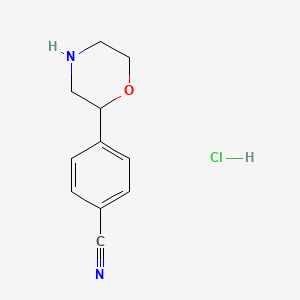
(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorothiophene ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorothiophene Ring: This step involves the chlorination of thiophene using reagents like sulfuryl chloride or thionyl chloride under controlled conditions.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced through a nucleophilic substitution reaction, where pyrazine is reacted with an appropriate leaving group.
Formation of the Piperidin-1-yl Methanone Moiety: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone structure.
Final Coupling Reaction: The final step involves coupling the chlorothiophene ring with the pyrazin-2-yloxy piperidin-1-yl methanone intermediate under specific conditions, often using catalysts or coupling agents like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper complexes.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The exact mechanism of action of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-Methylthiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure with a methyl group instead of chlorine.
(5-Fluorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and activities.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQDOZPIYWLVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2566799.png)

![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
![2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B2566805.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2566806.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)

![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)





